molecular formula C₂₈H₂₉D₃Cl₂O₆ B1161766 6α-Methyl Mometasone Furoate-d3

6α-Methyl Mometasone Furoate-d3

Cat. No.: B1161766
M. Wt: 538.47
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Advanced Analytical and Bioanalytical Sciences

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen-1 with deuterium (B1214612) (hydrogen-2). This substitution is particularly valuable in analytical sciences, most notably in mass spectrometry. vulcanchem.com While the chemical properties of the labeled compound are nearly identical to its unlabeled counterpart, the increase in mass allows for easy differentiation by a mass spectrometer. clearsynth.com

This mass difference is fundamental to the isotope dilution method, a highly accurate technique for quantifying compounds in complex mixtures. By adding a known amount of a stable isotope-labeled compound (an internal standard) to a sample, the concentration of the unlabeled analyte can be determined with high precision and accuracy. clearsynth.com This approach effectively corrects for variations that can occur during sample preparation and analysis, such as extraction losses or fluctuations in instrument response. researchgate.net

Role of Deuterated Analogs as Reference Standards and Probes in Drug Development Pipelines

In the rigorous process of drug development, deuterated analogs of a drug candidate or its metabolites serve as essential reference standards. clearsynth.com They are particularly crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. By using a deuterated internal standard, researchers can accurately track the concentration of the parent drug in biological matrices like blood plasma or urine over time. nih.gov

The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical method development. Regulatory bodies often favor methods that incorporate such standards due to the robustness and reliability they impart to the data. researchgate.net The co-elution of the deuterated standard with the analyte in chromatographic methods helps to compensate for matrix effects, where other components in a biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. vulcanchem.comresearchgate.net

Specific Context of 6α-Methyl Mometasone (B142194) Furoate-d3 as a Research Chemical

6α-Methyl Mometasone Furoate-d3 is a synthetic, deuterated analog of the potent corticosteroid, Mometasone Furoate. It is not intended for therapeutic use but is synthesized specifically for use as a research chemical, primarily as an internal standard in bioanalytical assays. clearsynth.com Its structure has been intentionally modified in two ways: the addition of a methyl group at the 6α position of the steroid nucleus and the incorporation of three deuterium atoms on the furoate ester moiety.

The primary application of this compound is in the quantitative analysis of Mometasone Furoate and the monitoring of its metabolic fate. Mometasone Furoate undergoes metabolism in the body, primarily in the liver, to form various metabolites. nih.govnih.gov One of the major metabolic pathways is hydroxylation, particularly at the 6β position, to form 6β-hydroxy-mometasone furoate. nih.gov Other identified degradation products can also be formed in biological fluids. nih.gov

Crucially, hydrolysis of the furoate ester at the C17 position is not considered a major metabolic pathway in plasma. nih.gov This metabolic stability is a key consideration in the design of an appropriate internal standard.

For an internal standard to be effective, it must be easily distinguishable from the analyte (Mometasone Furoate) and all of its potential metabolites and impurities. This compound achieves this through its significant mass difference. The addition of the 6α-methyl group and the three deuterium atoms provides a distinct mass-to-charge (m/z) ratio in mass spectrometry, ensuring that its signal does not overlap with that of Mometasone Furoate or its metabolites.

Table 1: Physicochemical Properties of Mometasone Furoate and a Key Metabolite

CompoundMolecular FormulaMolecular Weight ( g/mol )
Mometasone FuroateC₂₇H₃₀Cl₂O₆521.4
6β-Hydroxy-Mometasone FuroateC₂₇H₃₀Cl₂O₇537.4

The strategic placement of the deuterium atoms on the furoate moiety is a deliberate choice based on the metabolic profile of Mometasone Furoate. As studies have shown that the furoate ester is relatively resistant to hydrolysis in biological systems, the deuterium label is less likely to be lost during metabolism. nih.gov This ensures that the internal standard maintains its isotopic integrity throughout the analytical process, from sample collection to detection. A stable label is paramount for a reliable internal standard, as its loss would compromise the accuracy of the quantitative analysis.

Furthermore, the addition of a methyl group at the 6α-position serves a dual purpose. Firstly, it introduces a permanent mass shift from the parent compound, Mometasone Furoate. Secondly, modifications at the 6α-position of corticosteroids are known to enhance their glucocorticoid activity. While not relevant for therapeutic effect in this context, this structural change further ensures that the internal standard is a unique chemical entity, analytically distinct from the parent drug.

Table 2: Properties of the Deuterated Internal Standard

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₂₈H₂₉D₃Cl₂O₆538.5

Properties

Molecular Formula

C₂₈H₂₉D₃Cl₂O₆

Molecular Weight

538.47

Origin of Product

United States

Synthetic Methodologies and Isotopic Derivatization of 6α Methyl Mometasone Furoate D3

Strategies for Deuterium (B1214612) Incorporation into Steroidal Scaffolds

The introduction of deuterium into complex molecules like steroids requires precise and controlled chemical strategies. Deuterium-labeled compounds, such as 6α-Methyl Mometasone (B142194) Furoate-d3, are invaluable as internal standards in quantitative mass spectrometry analyses for pharmacokinetic studies and therapeutic drug monitoring. veeprho.comthalesnano.com The stability of the C-D bond compared to the C-H bond can also be leveraged to study metabolic pathways. acs.orgnih.gov

Chemical Synthesis Approaches for 6α-Methyl Mometasone Furoate-d3

The synthesis of this compound is a multi-step process that builds upon the established synthesis of the unlabeled parent compound, Mometasone Furoate. The parent compound itself is a synthetic corticosteroid derived from precursors like 6α-Methyl Prednisolone 21-Acetate. usbio.netnih.gov

The final and crucial step in the synthesis of Mometasone Furoate is the esterification of the 17α-hydroxyl group of Mometasone with 2-furoyl chloride. google.com To produce the deuterated analogue, this compound, this final step is modified by using a deuterated acylating agent. Specifically, 2-furoyl-d3 chloride is reacted with 6α-Methyl Mometasone. The IUPAC name, (8S, 9R, 10S, 11S, 13S, 14S, 16R, 17R)-9-Chloro-17-(2-chloroacetyl)-11-hydroxy-10, 13, 16-trimethyl-3-oxo-6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl furan-2-carboxylate-d3, confirms that the deuterium atoms are located on the furoate moiety. veeprho.com

The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) in the presence of a tertiary amine like triethylamine, which acts as a base to neutralize the hydrochloric acid byproduct. google.com The process involves the direct esterification of the 17-hydroxy group without the need for prior protection of the 11-hydroxy group. google.com

Table 1: Key Reagents in the Synthesis of this compound

ReagentRole in Synthesis
6α-Methyl MometasoneSteroid precursor containing the core structure.
2-Furoyl-d3 ChlorideDeuterated acylating agent to introduce the labeled furoate ester.
TriethylamineTertiary amine base to facilitate the esterification reaction.
DichloromethaneInert, non-polar solvent for the reaction.

This late-stage introduction of the isotopic label is an efficient strategy, maximizing the incorporation of the expensive deuterated reagent into the final high-value product. acs.org

Enzymatic or Biocatalytic Pathways for Deuterated Furoate Ester Formation

Biocatalysis presents an environmentally friendly alternative to traditional chemical synthesis for ester formation. nih.gov Lipases, particularly immobilized enzymes like Candida antarctica lipase (B570770) B (CALB), are highly effective catalysts for esterification reactions, including the synthesis of furan-based esters. nih.govrug.nl

In the context of forming a deuterated furoate ester, an enzymatic pathway would involve the reaction of the steroid precursor with a deuterated furoic acid. The lipase facilitates the formation of an acyl-enzyme complex with the deuterated furoic acid, which then reacts with the 17α-hydroxyl group of the steroid. nih.gov

This enzymatic approach offers several advantages:

High Selectivity: Enzymes can exhibit high regioselectivity, targeting the specific hydroxyl group for esterification, which can reduce the need for protecting groups.

Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and pressures compared to chemical methods, leading to energy savings and reduced byproduct formation. nih.gov

Sustainability: Biocatalysts are biodegradable and derived from renewable sources. Immobilized enzymes can also be recovered and reused, improving the economic feasibility of the process. nih.gov

Research on the enzymatic synthesis of various esters, including those with furan (B31954) rings, has demonstrated the versatility and efficiency of lipases in catalyzing these transformations. rug.nlacs.org This suggests that a biocatalytic route for the synthesis of this compound is a viable and potentially superior alternative to conventional chemical methods.

Isotopic Purity and Regioselectivity Considerations in Deuteration

The utility of a deuterated standard is fundamentally dependent on its isotopic purity and the precise location of the deuterium atoms. Therefore, rigorous analytical characterization is essential following synthesis.

Methodologies for Assessing Deuterium Atom Percent Enrichment

The deuterium atom percent enrichment quantifies the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. Mass spectrometry (MS) is the primary technique for this assessment.

Gas Chromatography/Mass Spectrometry (GC/MS): This method separates the compound from impurities before it enters the mass spectrometer. By comparing the mass spectra of the deuterated compound with its unlabeled analogue, the incorporation of deuterium can be quantified. The analysis of the molecular ion peak and its isotopic cluster allows for the calculation of the percentage of d0, d1, d2, d3, etc., species in the sample. nih.gov

Isotope Ratio Mass Spectrometry (GC/TC/IRMS): For highly precise measurements of deuterium/hydrogen (D/H) ratios, gas chromatography/thermal conversion/isotope ratio mass spectrometry can be employed. This technique converts the analyte into hydrogen gas after chromatographic separation, and the IRMS measures the ratio of deuterium to hydrogen with very high precision. nih.gov

Table 2: Mass Spectrometry Techniques for Isotopic Enrichment Analysis

TechniquePrincipleApplication
GC/MS Separates compounds and analyzes mass-to-charge ratios of molecular ions and fragments.Determines the distribution of deuterated species (d0, d1, d2, d3...) to calculate overall enrichment. nih.gov
LC/MS Liquid chromatography coupled with mass spectrometry, suitable for less volatile compounds like steroids.Provides quantitative data on the labeled compound, often using the deuterated compound as an internal standard. veeprho.com
GC/TC/IRMS Converts analyte to simple gas (H₂/HD) after GC separation for high-precision isotopic ratio measurement.Offers highly accurate determination of the D/H ratio in endogenous steroids and other molecules. nih.gov

Techniques for Confirming Positional Labeling Accuracy

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for determining the exact location of isotopic labels.

¹H NMR (Proton NMR): In a ¹H NMR spectrum of a deuterated compound, the signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly reduced in intensity. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, producing a signal at the chemical shift corresponding to the position of the label, providing unambiguous confirmation of its location. nih.gov

Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of a molecule in a mass spectrometer is highly dependent on its structure. By analyzing the mass-to-charge ratios of the fragments of the deuterated compound, one can deduce the location of the label. Fragments that retain the deuterium will have a higher mass than the corresponding fragments from the unlabeled compound, allowing for the localization of the label to a specific part of the molecule. nih.gov

The combination of these analytical techniques ensures that the synthesized this compound meets the high standards of isotopic enrichment and positional purity required for its use in demanding research and analytical applications.

Structural Elucidation and Isotopic Characterization of 6α Methyl Mometasone Furoate D3

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structure and isotopic labeling of 6α-Methyl Mometasone (B142194) Furoate-d3 are confirmed through a combination of sophisticated spectroscopic methods. These techniques provide unambiguous evidence of the molecular framework and the precise location of the deuterium (B1214612) atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the exact position of isotopic labels within a molecule. For 6α-Methyl Mometasone Furoate-d3, the deuterium atoms are incorporated into the furoate ester moiety. Specifically, the compound is named [(6S,8S,9R,10S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-6,10,13,16-tetramethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate, indicating that the three deuterium atoms replace protons on the furan (B31954) ring. cymitquimica.com

The confirmation of this labeling is achieved by comparing the NMR spectra of the deuterated compound with its non-labeled analogue.

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons at positions 3, 4, and 5 of the furan ring would be absent or significantly diminished. This provides direct evidence of deuterium substitution at these sites. The use of different deuterated solvents can also help resolve complex signal overlaps, a common challenge in the NMR analysis of steroids. researchgate.net

²H NMR (Deuterium NMR): A direct detection method where the deuterium nuclei would produce signals confirming their presence and providing information about their chemical environment.

¹³C NMR: The carbon atoms directly bonded to deuterium (C3, C4, and C5 of the furan ring) would exhibit characteristic changes. The signals for these carbons would appear as multiplets (typically triplets for C-D) due to scalar coupling, and they would be shifted slightly upfield compared to the protonated analogue. This isotopic shift is a well-known phenomenon. acs.orgresearchgate.net

Table 1: Hypothetical ¹H NMR Data Comparison for the Furan Moiety

Position Expected Chemical Shift (ppm) in Mometasone Furoate Expected Observation in Mometasone Furoate-d3
H-3 ~6.5 Signal Absent
H-4 ~7.2 Signal Absent
H-5 ~7.6 Signal Absent

Note: This table is illustrative, based on typical chemical shifts for furan protons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is employed to verify the elemental composition of this compound with high accuracy. This technique measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of a unique molecular formula.

For this compound, the expected molecular formula is C₂₈H₂₉D₃Cl₂O₆. clearsynth.com HRMS analysis would confirm the presence of this specific combination of atoms by matching the experimentally measured mass with the calculated theoretical exact mass. nih.gov Furthermore, the isotopic distribution pattern observed in the mass spectrum, particularly the characteristic signature arising from the two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes), would provide additional confirmation of the compound's identity. nih.gov

Table 2: Molecular Weight and Formula

Compound Name Molecular Formula Molecular Weight ( g/mol )
This compound C₂₈H₂₉D₃Cl₂O₆ 538.47

Data sourced from available supplier information. clearsynth.comusbio.net

Chromatographic Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities that may have formed during its synthesis. mdpi.com

Development of High-Performance Liquid Chromatography (HPLC) Methods for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis and purity assessment of corticosteroids like mometasone furoate and its analogues. tsijournals.comsemanticscholar.org Stability-indicating reversed-phase HPLC (RP-HPLC) methods are particularly valuable. researchgate.net

Method Development: A typical method involves a reversed-phase column, such as a C8 or C18, which separates compounds based on their hydrophobicity. tsijournals.comsielc.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.netsielc.com

Isomer Resolution: HPLC methods can be optimized to resolve potential stereoisomers of this compound. The separation of degradation products, which could be isomeric, has been demonstrated for the parent compound, mometasone furoate. researchgate.netnih.gov By adjusting mobile phase composition, flow rate, and column temperature, separation from closely related impurities can be achieved. lcms.cz UV detection is commonly used for quantification, typically at a wavelength around 254 nm. tsijournals.comsemanticscholar.org

Table 3: Example HPLC Method Parameters for Mometasone Furoate Analysis

Parameter Condition Reference
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm lcms.cz
Mobile Phase Acetonitrile : Water : Trifluoroacetic acid (500:500:1, v/v) tsijournals.com
Flow Rate 1.0 mL/min tsijournals.com
Detection UV at 254 nm tsijournals.com
Column Temp. 30°C tsijournals.com

Note: These parameters are for the non-deuterated analogue and serve as a representative example.

Gas Chromatography (GC) Applications for Volatile Derivatives

While HPLC is more common, Gas Chromatography (GC) can also be applied to the analysis of corticosteroids, though it typically requires a derivatization step due to their low volatility. This process converts the analyte into a more volatile and thermally stable compound suitable for GC analysis.

For compounds similar to this compound, a derivatization might involve reacting the molecule with an agent like propyl chloroformate. researchgate.net The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS). This allows for both separation and structural identification of the analyte and any related volatile impurities. researchgate.net

Analytical Method Development and Validation Utilizing 6α Methyl Mometasone Furoate D3 As an Internal Standard

Quantitative Bioanalytical Methodologies for Related Steroidal Compounds

The accurate measurement of steroidal compounds in biological samples is crucial for a variety of research and clinical applications. Due to their complex structures and often low concentrations, highly sensitive and specific analytical techniques are required. The use of a stable isotope-labeled internal standard like 6α-Methyl Mometasone (B142194) Furoate-d3 is integral to achieving reliable quantification. sigmaaldrich.compubcompare.ai

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Optimization

LC-MS/MS has become the gold standard for the bioanalysis of steroids due to its high sensitivity, specificity, and throughput. nih.govnih.gov The development of a robust LC-MS/MS method involves careful optimization of chromatographic separation and mass spectrometric detection parameters.

The ionization process is a critical step in mass spectrometry that significantly influences the sensitivity of the analysis. For mometasone furoate and its deuterated internal standard, positive ion mode electrospray ionization (ESI) is commonly employed. shimadzu.comwaters.com In some cases, atmospheric pressure chemical ionization (APCI) has also been utilized. nih.gov The protonated molecule [M+H]+ for mometasone furoate is observed at m/z 520.9. shimadzu.comnih.gov Some studies have also investigated the formation of other adduct ions, such as sodium adducts [M+Na]+, to improve signal intensity. akjournals.com

Fragmentation of the precursor ion is induced in the collision cell of the tandem mass spectrometer to generate specific product ions for quantification. For mometasone, prominent fragment ions are observed at m/z 355.15, 373.2, and 263.2. shimadzu.com The fragmentation pathway is carefully analyzed to select the most intense and stable fragment ions for monitoring.

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection technique used in tandem mass spectrometry. It involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. The selection of optimal MRM transitions is crucial for minimizing interferences and maximizing sensitivity. shimadzu.comwaters.com

For the analysis of mometasone furoate and its deuterated internal standard, 6α-Methyl Mometasone Furoate-d3, the following MRM transitions are commonly used:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Mometasone Furoate520.9355.15ESI+ shimadzu.comnih.gov
Mometasone Furoate520.9373.2ESI+ shimadzu.com
Mometasone Furoate520.9263.2ESI+ shimadzu.com
Mometasone Furoate-d3 (Internal Standard)525.8355.0ESI+ nih.gov
Mometasone Furoate (as sodium adduct)543.1507.1ESI+ akjournals.com
Mometasone Furoate-13C,d6 (Internal Standard)550.1514.0ESI+ akjournals.com

The selection of these transitions is based on their high abundance and specificity, ensuring accurate quantification even at very low concentrations. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more commonly used for the analysis of intact steroid conjugates, Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerful technique, particularly for comprehensive steroid profiling. nih.govnih.gov GC-MS often requires a derivatization step to increase the volatility and thermal stability of the steroid molecules. nih.govmdpi.com

For the analysis of steroids by GC-MS, a derivatization agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and dithiothreitol (B142953) (DTT) is often used to create trimethylsilyl (B98337) (TMS) derivatives. mdpi.com Following derivatization, the samples are introduced into the GC system for separation and subsequent detection by the mass spectrometer. The use of an internal standard like this compound, which undergoes the same derivatization process, is essential to correct for any variability in the derivatization efficiency and injection volume. sigmaaldrich.com GC-MS methods can be highly sensitive, especially when operated in selected ion monitoring (SIM) or tandem MS (GC-MS/MS) mode. researchgate.net

Enhancement of Analytical Performance Metrics

The use of a stable isotope-labeled internal standard like this compound significantly enhances the performance of bioanalytical methods. It improves accuracy, precision, and robustness by compensating for various sources of error. scispace.com

Attenuation of Matrix Effects and Ion Suppression/Enhancement

Matrix effects are a major challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. nih.govchromatographyonline.com This can significantly impact the accuracy and reproducibility of the results. rsc.org

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for mitigating matrix effects. scispace.com Because the internal standard has nearly identical physicochemical properties to the analyte, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement. sigmaaldrich.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized.

Studies have shown that the use of a deuterated internal standard for mometasone furoate analysis results in consistent and reproducible recovery and minimizes the impact of the matrix. nih.govnovartis.com For instance, the coefficient of variation (CV%) of the internal standard-normalized matrix factor has been reported to be below 15%, indicating effective compensation for matrix effects. novartis.com This ensures the reliability of the quantitative data, which is particularly important when analyzing low concentrations of steroids in complex biological fluids like plasma. nih.gov

Improvement of Assay Precision, Accuracy, and Reproducibility

The incorporation of this compound as an internal standard has been demonstrated to substantially enhance the precision and accuracy of Mometasone Furoate quantification. In a highly sensitive LC-MS/MS method for the analysis of Mometasone Furoate in human plasma, the use of a deuterated internal standard was key to achieving reliable results. novartis.com

Validation data from a study using a deuterated internal standard for Mometasone Furoate analysis in human plasma showcased excellent precision and accuracy. The intra-day and inter-day precision (expressed as the coefficient of variation, CV%) ranged from 0.4% to 13.9% and 1.0% to 8.1%, respectively. The intra-day and inter-day accuracies (expressed as bias %) were between -3.1% and 18.9% and -2.8% and 16.3%, respectively. novartis.com These results fall within the acceptable limits for bioanalytical method validation, underscoring the robustness of the method.

Another study employing Mometasone Furoate-d3 as an internal standard for quantifying Mometasone Furoate in plasma reported that quality control samples consistently met recommended bioanalytical method development guidelines, with average precision and accuracy values better than 15%. The use of the stable isotope-labeled internal standard helps to correct for variability in extraction recovery and potential matrix effects, leading to more reproducible and reliable data. crimsonpublishers.com

Table 1: Intra-day and Inter-day Precision and Accuracy for Mometasone Furoate Quantification using a Deuterated Internal Standard

Analyte Concentration (pg/mL) Intra-day Precision (CV%) Intra-day Accuracy (Bias %) Inter-day Precision (CV%) Inter-day Accuracy (Bias %)
Low QC 8.1 16.3 6.5 10.2
Medium QC 4.5 -2.8 5.1 1.5
High QC 1.0 3.4 4.2 -1.7

Data derived from a study on the highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma. novartis.com

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The use of this compound has facilitated the development of methods with very low limits of detection (LOD) and quantification (LOQ), which is crucial for measuring the low circulating concentrations of Mometasone Furoate.

One robust LC-MS/MS method developed for the quantification of Mometasone Furoate in human plasma, which utilized Mometasone Furoate-d3 as an internal standard, achieved a lower limit of quantification (LLOQ) of 0.5 pg/mL from a 600 µL plasma sample. waters.com Another highly sensitive method reported an even lower LLOQ of 250 fg/mL in plasma, with an LOD of 100 fg/mL in a neat standard solution. sciex.com A separate validated LC-MS/MS method established an assay range of 0.250–100 pg/mL. novartis.comnih.gov

Table 2: Limits of Detection and Quantification for Mometasone Furoate using a Deuterated Internal Standard

Method Limit of Detection (LOD) Lower Limit of Quantification (LLOQ) Matrix
LC-ESI-MS/MS 100 fg/mL (neat solution) 250 fg/mL Human Plasma
UPLC-MS/MS Not Reported 0.5 pg/mL Human Plasma
LC-MS/MS Not Reported 0.250 pg/mL Human Plasma

Data compiled from various sensitive analytical methods. novartis.comwaters.comsciex.com

Application in Quality Control and Research Reference Standards

Beyond method validation, this compound plays a vital role as a reference standard in quality control and research settings, ensuring the ongoing accuracy and reliability of analytical measurements.

Calibration Curve Construction and Quantitative Linearity

In quantitative analysis, the construction of a calibration curve is fundamental for determining the concentration of an analyte in an unknown sample. The use of this compound as an internal standard is integral to establishing a linear relationship between the analyte concentration and the instrumental response.

Several studies have demonstrated excellent linearity for Mometasone Furoate quantification over a specific concentration range when using a deuterated internal standard. A highly sensitive LC-MS/MS method showed a linear response range from 0.250 to 100 pg/mL. novartis.comnih.gov Another method achieved a linear dynamic range of 0.5–60 pg/mL, with a correlation coefficient (r²) of >0.9959. A separate analysis reported linearity ranging from 0.250 to 30 pg/mL. sciex.com The consistent and high correlation coefficients underscore the reliability of the quantification across the specified ranges.

Table 3: Linearity of Mometasone Furoate Quantification using a Deuterated Internal Standard

Method Linear Range Correlation Coefficient (r²)
LC-MS/MS 0.250 - 100 pg/mL Not explicitly stated, but method was successfully validated novartis.comnih.gov
UPLC-MS/MS 0.5 - 60 pg/mL >0.9959
LC-ESI-MS/MS 0.250 - 30 pg/mL Not explicitly stated, but linearity was demonstrated sciex.com

Data from published analytical methods.

Stability Assessments of Analytical Solutions

Ensuring the stability of the analyte in analytical solutions is a critical aspect of method validation. Studies have shown that Mometasone Furoate is stable under various storage conditions when analyzed using methods that incorporate a deuterated internal standard.

In one study, Mometasone Furoate was found to be stable in human plasma for at least 157 days when stored at -70°C. nih.gov The same study also demonstrated stability through three freeze-thaw cycles and at room temperature on the autosampler. nih.gov The use of a stable isotope-labeled internal standard helps to ensure that any degradation of the analyte during storage or sample processing is accurately accounted for, thereby maintaining the integrity of the quantitative results.

Applications in Impurity Profiling and Metabolic Research of Mometasone Furoate Analogs

Identification and Quantification of Process-Related and Degradation Impurities

Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and control of impurities in active pharmaceutical ingredients (APIs). mdpi.com This process involves detecting, structurally elucidating, and quantifying impurities that may arise during synthesis or degradation. mdpi.com

Isotopically labeled compounds such as 6α-Methyl Mometasone (B142194) Furoate-d3 are indispensable in the development of impurity reference standards. While not an impurity itself, its structural similarity to potential impurities and its distinct mass make it an ideal internal standard for analytical methods like mass spectrometry. By adding a known quantity of the deuterated standard to a sample, analysts can accurately quantify the concentration of unlabeled impurities, compensating for any sample loss or variability during the analytical process. This ensures the precision and reliability of impurity profiling, a critical component of quality control in pharmaceutical manufacturing.

Several analytical techniques are employed to monitor the impurity profile of mometasone furoate. A common and robust method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a PDA (Photodiode Array) detector. savaglobal.com This method can effectively separate mometasone furoate from its known and unknown impurities. savaglobal.com To overcome the challenge of costly or unavailable impurity standards, the concept of Relative Response Factor (RRF) is utilized for accurate quantification. savaglobal.com

Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid, alkali, heat, light, and oxidation, are crucial for evaluating the stability-indicating nature of the analytical method. savaglobal.com In one such study, the most significant degradation of mometasone furoate was observed in a 0.1 N NaOH solution. savaglobal.com

Another powerful technique for impurity analysis is Supercritical Fluid Chromatography (SFC). nih.gov SFC offers an orthogonal selectivity to RP-HPLC, providing a complementary method for impurity detection. nih.gov An SFC method using a silica (B1680970) column with a mobile phase of carbon dioxide and methanol (B129727) has been developed for the quantitative analysis of mometasone furoate and its impurities at trace levels (0.05% of the active ingredient). nih.gov This method demonstrated the ability to baseline separate all impurities and the active ingredient in under 12 minutes, a significant improvement over the longer run times of typical RP-HPLC methods. nih.gov

Table 1: Analytical Methods for Mometasone Furoate Impurity Profiling

Analytical TechniqueKey FeaturesApplication
RP-HPLC with PDA Utilizes a C18 column; validated as per ICH guidelines. savaglobal.comRoutine quality control, release, and stability studies of mometasone furoate API and nasal spray. savaglobal.com
Supercritical Fluid Chromatography (SFC) Uses a silica column with CO2 and methanol mobile phase; offers orthogonal selectivity to RP-HPLC. nih.govTrace level impurity analysis (0.05%); suitable for release and stability testing. nih.gov

Mechanistic Studies on Steroid Metabolism and Biotransformation Pathways

Understanding how a drug is metabolized is fundamental to assessing its efficacy and safety. In vitro and preclinical in vivo studies provide critical insights into the metabolic pathways of mometasone furoate.

In vitro studies using subcellular fractions of tissues are essential for elucidating the metabolic fate of drugs. For mometasone furoate, metabolism occurs primarily and rapidly in the liver. nih.gov Studies using rat liver microsomes have identified the microsomal fraction as the major intracellular site for the 6β-hydroxylation of mometasone furoate. nih.gov The cytochrome P450 enzyme CYP3A has been identified as the primary enzyme responsible for this metabolic pathway. nih.gov

Table 2: In Vitro Metabolism of Mometasone Furoate

Biological SystemKey FindingsPrimary Enzyme Involved
Rat Liver Microsomes Rapid and extensive metabolism; 6β-hydroxylation is a major pathway. nih.govCYP3A. nih.gov
Human Liver and Intestinal Microsomes Rapid metabolism primarily in the liver; 6β-hydroxylation is a major pathway. nih.govNot explicitly stated, but likely CYP3A family.
Rat Lung S9 Fractions Mometasone furoate was stable, indicating no significant pulmonary metabolism. N/A
Human Lung S9 Fractions Mometasone furoate was stable with no metabolic conversion for up to 2 hours. N/A

Deuterium (B1214612) isotope effects are a powerful tool for investigating reaction mechanisms. Replacing a hydrogen atom with a deuterium atom at a site of metabolic modification can slow down the rate of that reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This can lead to "metabolic switching," where the metabolism of the drug is redirected to an alternative site. nih.gov

For example, deuteration at the 6β-position of testosterone (B1683101) slowed the formation of 6β-hydroxytestosterone and increased the production of 2β-hydroxytestosterone. nih.gov While specific studies on the deuterium isotope effects of 6α-Methyl Mometasone Furoate-d3 are not widely published, the principles of KIE are applicable. If the methyl group at the 6α-position is a site of metabolism, the presence of deuterium could potentially slow down this metabolic process. This could, in turn, enhance metabolism at other sites on the mometasone furoate molecule. Such studies would provide valuable information about the rate-limiting steps in mometasone furoate's metabolism and the flexibility of the metabolic enzymes involved.

General studies on steroids have shown that substituting deuterium for hydrogen can affect the dissociation rate constants from glucocorticoid receptors, particularly for steroids with an 11-beta-hydroxyl group. nih.gov This suggests that deuterium substitution can influence the interaction of the steroid with its target receptor. nih.gov

Preclinical in vivo studies in animal models, such as rats, provide a more complete picture of a drug's metabolic fate. Following intravenous administration of mometasone furoate in rats, the majority of the drug and its metabolites are excreted through the bile into the intestinal tract. A significant portion of the administered radioactivity was found in the stomach, intestines, and intestinal contents, indicating biliary excretion as the primary route of elimination. The metabolites found in the intestine were predominantly hydrophilic in nature.

These in vivo experiments confirm that mometasone furoate is efficiently metabolized in the body, and its metabolites are primarily cleared through the feces.

Assessment of Metabolic Enzyme Activity and Substrate Specificity

The use of isotopically labeled compounds, such as this compound, is a sophisticated strategy in the field of drug metabolism to elucidate the roles of specific enzymes and their substrate preferences. While direct research findings on the application of this compound are not extensively published, its utility can be inferred from the established metabolic pathways of Mometasone Furoate and the principles of kinetic isotope effects.

Mometasone Furoate is known to undergo significant metabolism, primarily in the liver. nih.govnih.gov Studies have identified the cytochrome P450 (CYP) family of enzymes, specifically members of the CYP3A subfamily (like CYP3A4), as major catalysts in its biotransformation. nih.govpharmgkb.org The primary metabolic route is 6β-hydroxylation, with other pathways also contributing to a lesser extent. nih.govresearchgate.net The introduction of deuterium at a specific position on the Mometasone Furoate molecule, such as in this compound, can significantly influence the rate of metabolism at or near the site of deuteration. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen, making this bond more difficult for enzymes to break.

By comparing the metabolism of Mometasone Furoate with that of this compound in vitro, researchers can gain valuable insights into enzyme activity and substrate specificity. For instance, if the rate of a particular metabolic reaction is slower for the deuterated compound, it strongly suggests that the deuterated position is directly involved in the rate-limiting step of that reaction.

Detailed Research Applications:

Pinpointing Sites of Metabolism: The use of this compound can help confirm the specific sites of metabolism on the Mometasone Furoate molecule. If deuteration at the 6α-methyl position slows down the formation of a particular metabolite, it provides strong evidence that this position is a target for enzymatic action.

Elucidating Enzyme Mechanisms: The magnitude of the kinetic isotope effect can provide clues about the transition state of the enzymatic reaction, helping to elucidate the mechanism of action of the metabolizing enzyme.

Assessing the Contribution of Different Enzymes: In complex metabolic systems where multiple enzymes may be involved, deuterated analogs can help to dissect the contribution of each enzyme. For example, if one enzyme's activity is significantly attenuated by deuteration while another's is not, it indicates a difference in their substrate specificity and mechanism.

Hypothetical Research Findings:

To illustrate the potential application of this compound, consider a hypothetical in vitro study comparing its metabolism to that of unlabeled Mometasone Furoate in human liver microsomes. The following data tables represent plausible outcomes of such an experiment.

Table 1: Hypothetical Metabolic Profile of Mometasone Furoate and this compound in Human Liver Microsomes

CompoundParent Compound Remaining after 60 min (%)Metabolite A (6β-hydroxy) Formation (pmol/mg protein)Metabolite B (Other) Formation (pmol/mg protein)
Mometasone Furoate35550150
This compound65250145

In this hypothetical scenario, the significantly higher percentage of remaining this compound and the reduced formation of Metabolite A (the 6β-hydroxy metabolite) would strongly suggest that the 6α-methyl position is electronically or sterically influential in the 6β-hydroxylation reaction catalyzed by CYP3A4. The minimal impact on the formation of Metabolite B would indicate that its formation is likely catalyzed by a different enzyme or through a mechanism that does not involve the 6α-methyl position.

Table 2: Hypothetical Kinetic Parameters for the 6β-Hydroxylation of Mometasone Furoate and this compound by Recombinant CYP3A4

SubstrateKm (μM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km)
Mometasone Furoate101000100
This compound1250041.7

This hypothetical data would demonstrate a clear kinetic isotope effect, with a lower Vmax and intrinsic clearance for the deuterated compound. This would provide quantitative evidence for the involvement of the 6α-methyl position in the rate-limiting step of 6β-hydroxylation by CYP3A4. The slight increase in Km might suggest that the deuteration has a minor effect on the binding affinity of the substrate to the enzyme.

These hypothetical examples underscore the power of using specifically deuterated analogs like this compound in modern drug metabolism research to precisely map metabolic pathways and characterize the behavior of the enzymes involved.

Advanced Research Applications and Future Trajectories for 6α Methyl Mometasone Furoate D3

Integration with Systems Biology and Omics-Based Research

Systems biology and various "omics" fields aim to understand the complex interactions within biological systems. In this context, precise measurement of molecules like steroids is fundamental. The use of stable isotope-labeled standards is considered the gold standard for achieving the necessary accuracy and precision in these studies. sigmaaldrich.com

Applications in Targeted Metabolomics and Lipidomics for Steroid Profiling

Targeted metabolomics and lipidomics seek to quantify specific groups of metabolites, such as the steroidome, to identify biomarkers for disease diagnosis, prognosis, and treatment response. nih.govnih.gov The analysis of steroid profiles is crucial for understanding endocrine disorders, cancers, and metabolic diseases. sigmaaldrich.comnih.gov

The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this type of analysis due to its high sensitivity and specificity. sigmaaldrich.comendocrine-abstracts.org However, biological samples like plasma or urine are complex matrices that can interfere with the analysis, causing a phenomenon known as the "matrix effect," which can suppress or enhance the signal of the target analyte, leading to inaccurate quantification.

This is where 6α-Methyl Mometasone (B142194) Furoate-d3 serves a critical function. As a stable isotope-labeled internal standard (SIL-IS), it is added to a sample at a known concentration at the beginning of the sample preparation process. Because it is chemically almost identical to the non-labeled analyte of interest (the endogenous or drug steroid being measured), it experiences the same extraction losses and matrix effects during the analytical procedure. By comparing the signal of the known concentration of the deuterated standard to the signal of the native analyte, researchers can perform highly accurate quantification, effectively canceling out analytical variability. This isotope dilution technique is fundamental for generating reliable steroid profiles in large-scale metabolomic studies. isotope.com

Contributions to Enzyme Kinetics and Reaction Mechanism Elucidation

Beyond its primary role as a quantification standard, the deuterated nature of 6α-Methyl Mometasone Furoate-d3 allows for its potential use in studies of enzyme kinetics and reaction mechanisms. The replacement of a hydrogen atom with a deuterium (B1214612) atom creates a stronger chemical bond (C-D vs. C-H). The cleavage of this stronger bond can be slower, a phenomenon known as the kinetic isotope effect (KIE). portico.orgunam.mx

Medicinal chemists and biochemists exploit the KIE to probe the rate-determining steps of enzymatic reactions. nih.gov For instance, if a steroid is metabolized by a cytochrome P450 enzyme, deuterating the site of metabolism can significantly slow down the reaction. nih.govresearchgate.net If a KIE is observed upon metabolism of a deuterated compound, it provides strong evidence that the C-H bond cleavage is a rate-limiting part of the reaction mechanism. nih.gov

While primarily designed as an analytical tool, this compound could be employed in research to investigate the enzymes responsible for its metabolism. Such studies provide fundamental insights into drug-drug interactions and the metabolic fate of synthetic corticosteroids. researchgate.netacs.org

Development of Novel Analytical Techniques for Steroidal Bioanalysis

The drive for faster and more sensitive diagnostic tools necessitates the continuous development of new bioanalytical methods. This compound is integral to the validation and implementation of these next-generation assays.

High-Throughput Screening Methodologies

High-throughput screening (HTS) is essential in both clinical diagnostics and drug discovery, allowing for the rapid analysis of thousands of samples. endocrine-abstracts.orgnih.gov HTS methods often utilize streamlined sample preparation, such as "dilute-and-shoot" or simple protein precipitation, and very fast chromatographic runs to maximize speed. endocrine-abstracts.orgnih.gov

These high-speed conditions can increase analytical variability. The use of a robust internal standard like this compound is critical to ensuring the accuracy and reliability of these HTS assays. endocrine-abstracts.org By providing a constant internal reference, it allows for reliable quantification even when chromatographic separation is incomplete or when matrix effects are significant, which is common in HTS formats. This enables the development of assays capable of analyzing large panels of endogenous and synthetic steroids in a fraction of the time required by traditional methods. nih.govmdpi.com

Table 1: Role of this compound in Analytical Methodologies
Analytical MethodologyKey ChallengeContribution of this compoundPrimary Benefit
Targeted MetabolomicsAccurate quantification in complex biological matricesServes as a stable isotope-labeled internal standard (SIL-IS) for isotope dilutionHigh accuracy and precision in steroid profiling
Enzyme Kinetic StudiesElucidating reaction mechanisms and rate-limiting stepsEnables investigation of the Kinetic Isotope Effect (KIE)Provides mechanistic insight into steroid metabolism
High-Throughput Screening (HTS)Maintaining data quality with rapid sample processing and analysisCompensates for analytical variability in accelerated workflowsEnables robust and reliable large-scale screening

Advanced Separation Techniques Coupled with Mass Spectrometry

Modern steroidal bioanalysis heavily relies on the coupling of advanced separation techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), with tandem mass spectrometry (MS/MS). nih.gov This combination offers unparalleled selectivity and sensitivity. nih.govmdpi.com The use of a SIL-IS is a cornerstone of good practice in quantitative LC-MS/MS analysis.

In a typical workflow, this compound would be used to create calibration curves and quality control samples. Its behavior during chromatography is nearly identical to its non-labeled analog, meaning it elutes from the UHPLC column at virtually the same time. However, the mass spectrometer can easily distinguish between the labeled standard and the native analyte due to the mass difference. This co-elution is highly desirable as it ensures that both compounds are subjected to the same conditions at the same time, particularly during ionization, which is a major source of variability. This approach significantly improves the ruggedness and inter-laboratory reproducibility of steroidal bioanalysis.

Potential for Further Structural Modifications and Isotopic Labeling Variants

While this compound is a valuable tool, the field of stable isotope labeling is continually advancing. There is significant potential for creating new variants of this compound to address different research questions.

One area of development is the use of other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). sigmaaldrich.com A ¹³C-labeled version of 6α-Methyl Mometasone Furoate would not exhibit the same kinetic isotope effect as the deuterated version, which could be an advantage in quantitative assays where the goal is to avoid any potential metabolic differences between the standard and the analyte.

Furthermore, new labeling strategies are being developed, such as placing labels on specific conjugate groups that are added to steroids during metabolism. anu.edu.au Future research could also focus on synthesizing variants with deuterium or carbon-13 atoms at different positions within the molecule. This would create a panel of labeled standards that could be used to elucidate complex metabolic pathways, where different parts of the steroid molecule are modified by different enzymes. The synthesis of related steroid impurities demonstrates that the core structure is amenable to such chemical modifications.

Table 2: Potential Isotopic Labeling Variants and Their Applications
Isotopic LabelPotential Variant of 6α-Methyl Mometasone FuroatePrimary Research ApplicationRationale
¹³C (Carbon-13)[¹³C₃]-6α-Methyl Mometasone FuroateQuantitative bioanalysis without KIE; metabolic flux analysisAvoids potential bias from the kinetic isotope effect; allows tracing of carbon atoms through metabolic pathways.
¹⁵N (Nitrogen-15)Not directly applicable to this molecule's core structure-Mometasone furoate does not contain nitrogen.
¹⁸O (Oxygen-18)[¹⁸O₂]-6α-Methyl Mometasone Furoate (e.g., in the furoate ester)Studies of hydrolysis and esterase activityAllows for tracing the fate of oxygen atoms during specific enzymatic reactions.
Multi-Isotope Labeling[¹³C₂, D₃]-6α-Methyl Mometasone FuroateAdvanced metabolic tracing and fragmentation studies in mass spectrometryProvides multiple mass shifts for complex fragmentation analysis and multi-pathway tracing.

Exploration of Different Deuteration Positions

The rationale for exploring different deuteration positions on the mometasone furoate molecule is primarily rooted in the deuterium kinetic isotope effect (DKIE). The substitution of a hydrogen atom with its heavier isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond strength can significantly slow the rate of metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism mediated by enzymes like the cytochrome P450 family. nih.govnih.gov

Medicinal chemists actively seek to identify metabolic "soft spots" on a drug molecule—positions that are particularly vulnerable to metabolic breakdown. nih.gov By selectively deuterating these sites, researchers can enhance the molecule's metabolic stability, potentially improving its pharmacokinetic profile. nih.gov This modification can lead to a longer half-life and increased drug exposure, and it may also alter the metabolic pathway itself, potentially reducing the formation of toxic or unwanted metabolites. nih.govnih.gov

In the context of mometasone furoate, while the existing compound is deuterated at the 6α-methyl position, numerous other sites on the steroid backbone and furoate moiety could be targeted for deuteration to investigate specific metabolic outcomes. The strategic placement of deuterium can serve as a tool to probe structure-metabolism relationships and optimize the molecule's properties. nih.gov

The table below outlines potential sites for further deuteration on the mometasone furoate structure and the scientific reasoning for their exploration.

Potential Deuteration SiteRationale for ExplorationPotential Research Outcome
C-21 Methylene Group This position is susceptible to enzymatic oxidation or hydrolysis of the ester linkage. Deuteration could slow these processes.Enhanced stability of the furoate ester; investigation of the role of C-21 metabolism in the compound's overall clearance.
C-16 Methyl Group Methyl groups are common sites for oxidative metabolism. Deuterating this position could block potential hydroxylation pathways.Increased metabolic stability; elucidation of minor metabolic pathways that may become more prominent if other sites are blocked.
Furoate Ring The furoate moiety itself can be a site of metabolism. Deuteration of the ring could probe its metabolic fate.Understanding the complete metabolic profile of the entire molecule, not just the steroid core.
Steroid Backbone (e.g., C-1, C-2) Positions on the A-ring of the steroid can be sites of enzymatic attack.Altering receptor binding affinity or selectivity; investigating the impact of deuteration on the electronic properties of the dienone system.

Synthesis of Other Stable Isotope-Labeled Analogs (e.g., 13C, 15N)

Beyond deuterium, the synthesis of mometasone furoate analogs incorporating other stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Oxygen-18 (¹⁸O) is a critical area of research. nuvisan.comiaea.org Unlike deuteration, which is often used to alter metabolic properties, the primary application of ¹³C and ¹⁵N labeling is in their use as highly reliable internal standards for quantitative bioanalysis by mass spectrometry (MS). nuvisan.comnih.gov

Because stable isotope-labeled analogs like those with ¹³C are chemically identical to the parent drug, they co-elute during chromatography and exhibit similar ionization patterns in the mass spectrometer. medchemexpress.com However, their increased mass allows them to be distinguished from the unlabeled drug, making them ideal for correcting variations during sample extraction, processing, and analysis. nuvisan.comnih.gov This approach is fundamental to robust pharmacokinetic studies and is widely used in drug metabolism research and anti-doping analysis. nih.govnih.govresearchgate.net

The synthesis of these analogs requires complex, multi-step chemical processes, often starting with simple, commercially available labeled precursors like ¹³C-cyanide or other ¹³C-labeled building blocks. nuvisan.comrsc.org The label is strategically placed in a metabolically stable position on the molecule to ensure it is not lost during biological processing. nuvisan.com

The following table details potential stable isotope-labeled analogs of mometasone furoate and their principal research applications.

Isotope LabelPotential Labeling PositionPrimary Research Application
Carbon-13 (¹³C) Carbonyl carbons (C-3, C-20), quaternary carbons in the steroid skeleton, or carbons within the furoate ring.Gold-standard internal standard for quantitative LC-MS/MS analysis in pharmacokinetic and drug metabolism studies. nih.govunimi.it
Carbon-13 (¹³C) Multiple positions throughout the molecule (e.g., ¹³C₃ or ¹³C₄).Used in metabolomics to trace the fate of the carbon skeleton through various metabolic pathways. medchemexpress.com
Nitrogen-15 (¹⁵N) If a nitrogen-containing analog were to be synthesized.Internal standard for quantitative analysis; used in NMR spectroscopy to study protein-ligand interactions. rsc.org
Oxygen-18 (¹⁸O) In the carbonyl or hydroxyl groups (e.g., C-11, C-17, C-20).Mechanistic studies of enzymatic reactions, particularly those involving hydrolysis or hydroxylation, by tracing the origin and fate of oxygen atoms. iaea.org

The development and application of these diverse, stable isotope-labeled analogs are crucial for advancing our understanding of the disposition and activity of corticosteroids like mometasone furoate, enabling more precise and reliable scientific investigation. iaea.orgmedchemexpress.com

Q & A

Q. How is 6α-Methyl Mometasone Furoate-d3 structurally characterized, and what is the significance of deuterium substitution in pharmacokinetic studies?

Methodological Answer: Structural characterization of this compound involves nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm the position of deuterium substitution at the 6α-methyl group. Deuterium labeling is critical for tracking metabolic stability and improving detection sensitivity in pharmacokinetic studies. The deuterated form is often used as an internal standard in LC-MS/MS assays to enhance quantification accuracy by minimizing matrix effects .

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Methodological Answer: Reverse-phase HPLC coupled with UV/PDA or tandem mass spectrometry (LC-MS/MS) is validated for quantification. For example, a stability-indicating HPTLC method (mobile phase: Toluene:Ethyl Acetate:Methanol:Ammonia = 6.4:1.5:2.0:0.1) achieved baseline separation (Rf: 0.61 ± 0.02 for mometasone furoate) and was validated per ICH guidelines for specificity, precision (RSD <2%), and robustness . Deuterated analogs like this compound improve method reliability by compensating for extraction variability in bioanalytical workflows .

Advanced Research Questions

Q. How do degradation pathways of this compound differ from the non-deuterated form under stress conditions?

Methodological Answer: Stress testing (hydrolysis, oxidation, photolysis) reveals that the non-deuterated mometasone furoate is base-sensitive, producing a cytotoxic degradation product (isolated via preparative TLC and characterized by LC-MS/MS as a hydroxylated derivative). Deuterium substitution at the 6α-methyl position may slow degradation kinetics due to isotopic effects on bond cleavage. Researchers should employ forced degradation studies with LC-MS/MS to compare degradation profiles and identify deuterium-specific stability advantages .

Q. What methodological approaches address discrepancies in clinical efficacy data across studies involving mometasone derivatives?

Methodological Answer: Meta-analyses of clinical trials (e.g., pediatric asthma studies) often face heterogeneity due to variable dosing (e.g., 100 µg qd vs. 200 µg bid) and treatment durations (4–12 weeks). Advanced statistical models (random-effects, subgroup analyses) can adjust for covariates like baseline FEV1 and patient age. Sensitivity analyses should explore dose-response relationships and exclude outlier studies. For example, pooled data showed a 0.22-point improvement in Pediatric Asthma Quality of Life Questionnaire scores (p=0.014) but required stratification by dose to resolve contradictions .

Q. How does deuterium substitution influence glucocorticoid receptor (GR) binding efficiency and systemic exposure in preclinical models?

Methodological Answer: Molecular docking simulations and in vitro receptor binding assays (e.g., competitive GR displacement) are used to compare deuterated vs. non-deuterated forms. Deuterium may enhance binding via altered hydrogen-bonding dynamics. In vivo, systemic exposure is assessed via plasma cortisol suppression (AUC24) and pharmacokinetic parameters (Cmax, t½). Studies show that mometasone furoate-d3 exhibits minimal hypothalamic-pituitary-adrenal (HPA) axis suppression at high doses (1,600 µg/day) due to low oral bioavailability (<1%) and rapid hepatic clearance .

Q. What computational strategies predict the binding efficiency of this compound to anti-inflammatory targets like interleukin-13 (IL-13)?

Methodological Answer: Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model interactions between mometasone derivatives and IL-13. Key residues (Leu83, His84, Arg86) form hydrogen bonds and hydrophobic contacts. Deuterium’s isotopic mass may alter binding kinetics (koff/kon), which can be quantified using umbrella sampling or steered MD. Comparative studies with vitamin D analogs (e.g., ) suggest alternative binding mechanisms to reduce side effects, but experimental validation via surface plasmon resonance (SPR) is required .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.